5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-hydroxypentanoic acid
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Overview
Description
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-hydroxypentanoic acid is a complex organic compound with a molecular formula of C9H13N3O4 This compound is characterized by its pyrimidine ring, which is substituted with amino and hydroxyl groups, and a pentanoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-hydroxypentanoic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrimidine derivative with a pentanoic acid precursor under controlled conditions. The reaction may require catalysts, specific pH conditions, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness, efficiency, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-hydroxypentanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino group can be reduced to form amines.
Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may include the use of strong bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce various amines.
Scientific Research Applications
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-hydroxypentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-hydroxypentanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application, such as its role in inhibiting certain enzymes or modulating receptor activity.
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-propylpentanoic acid
- 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-phenylpentanoic acid
Uniqueness
5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-hydroxypentanoic acid is unique due to its specific substitution pattern on the pyrimidine ring and the presence of a hydroxypentanoic acid side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
CAS No. |
79333-39-4 |
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Molecular Formula |
C9H13N3O5 |
Molecular Weight |
243.22 g/mol |
IUPAC Name |
5-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-2-hydroxypentanoic acid |
InChI |
InChI=1S/C9H13N3O5/c10-9-11-6(14)4(7(15)12-9)2-1-3-5(13)8(16)17/h5,13H,1-3H2,(H,16,17)(H4,10,11,12,14,15) |
InChI Key |
YFSXPLJQLVWMKD-UHFFFAOYSA-N |
Canonical SMILES |
C(CC1=C(N=C(NC1=O)N)O)CC(C(=O)O)O |
Origin of Product |
United States |
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